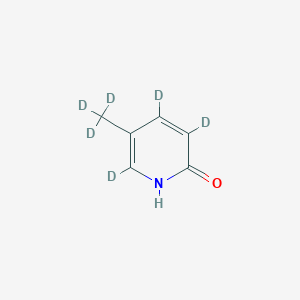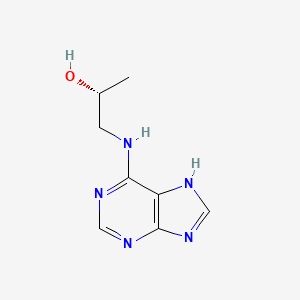![molecular formula C19H21N3O2 B15295314 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is a synthetic compound that combines the structural features of anastrozole, a well-known aromatase inhibitor, with a succinimide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole typically involves the reaction of anastrozole with N-hydroxysuccinimide (NHS) under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the succinimide ester linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the succinimide moiety.
Substitution: The succinimide ester can participate in nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the succinimide ester under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted anastrozole derivatives .
科学研究应用
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in bioconjugation reactions to label proteins or other biomolecules.
Medicine: Its potential as a modified aromatase inhibitor makes it of interest in cancer research, particularly in the treatment of hormone-sensitive cancers.
作用机制
The mechanism of action of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole involves its interaction with aromatase, an enzyme responsible for the conversion of androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels, which can be beneficial in the treatment of estrogen-dependent cancers. The succinimide moiety may also facilitate the compound’s binding to specific molecular targets, enhancing its efficacy .
相似化合物的比较
Similar Compounds
Anastrozole: The parent compound, which is a potent aromatase inhibitor.
N-hydroxysuccinimide (NHS) esters: Compounds that share the succinimide moiety and are commonly used in bioconjugation reactions.
Other Aromatase Inhibitors: Such as letrozole and exemestane, which have different chemical structures but similar biological activities.
Uniqueness
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is unique due to its combination of anastrozole and succinimide moieties, which may confer additional chemical reactivity and potential therapeutic benefits compared to other aromatase inhibitors .
属性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
2-[3-(2-cyanopropan-2-yl)-5-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C19H21N3O2/c1-18(2,11-20)14-7-13(8-15(9-14)19(3,4)12-21)10-22-16(23)5-6-17(22)24/h7-9H,5-6,10H2,1-4H3 |
InChI 键 |
DFJDGSMNTWRXQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C(=O)CCC2=O)C(C)(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
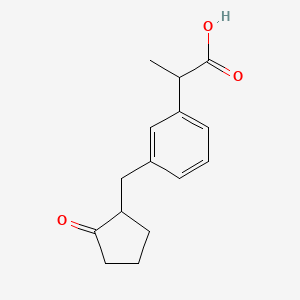
![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
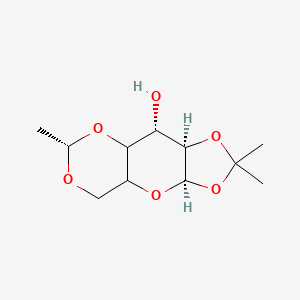
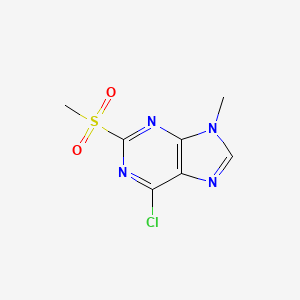
![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
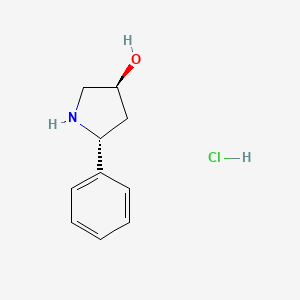
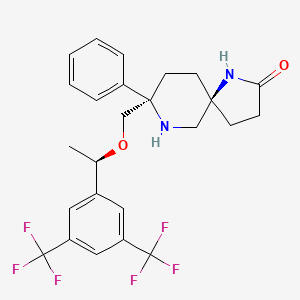
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
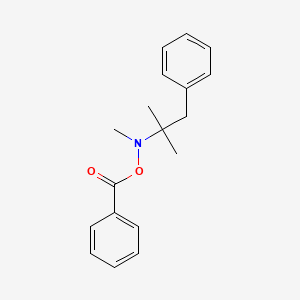
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)
